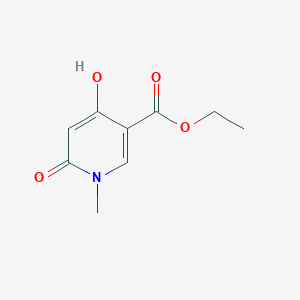
2-Fenil-2-(2-oxopirrolidin-1-il)acetato de etilo
Descripción general
Descripción
Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estándares de Referencia Farmacéutica
2-Fenil-2-(2-oxopirrolidin-1-il)acetato de etilo: se utiliza como estándar de referencia en las pruebas farmacéuticas . Sirve como punto de referencia para garantizar la calidad y pureza de los compuestos farmacéuticos, particularmente en los procesos de control de calidad de la fabricación de medicamentos.
Biocatálisis
Este compuesto se ha utilizado en biocatálisis, específicamente en la hidrólisis enantioselectiva de ésteres etílicos . El proceso implica el uso de una cepa bacteriana, Tsukamurella sp. E105, como biocatalizador para producir enantiómeros de alta pureza para aplicaciones farmacéuticas, como la síntesis de fármacos antiepilépticos.
Síntesis de Fármacos Antiepilépticos
Una de las aplicaciones clave de este compuesto es en la síntesis de Levetiracetam, un fármaco antiepiléptico . El compuesto actúa como intermedio en la producción de Levetiracetam, que se utiliza para tratar la epilepsia y tiene un amplio espectro de eficacia.
Investigación de Catálisis
En la investigación de catálisis, This compound se explora por su potencial para actuar como catalizador o como componente de un sistema catalítico debido a sus propiedades estructurales únicas. Esto puede conducir a reacciones químicas más eficientes en varios procesos industriales.
Síntesis Química
Desarrollo de Fármacos
También es fundamental en el desarrollo de nuevos fármacos, sirviendo como bloque de construcción para crear nuevos agentes terapéuticos. Su estructura química única permite la exploración de nuevas propiedades farmacológicas.
Química Analítica
En química analítica, This compound se utiliza para desarrollar métodos analíticos para detectar y cuantificar compuestos farmacéuticos . Su estabilidad y reactividad lo hacen adecuado para su uso en diversas técnicas cromatográficas.
Investigación Educativa
Por último, este compuesto se utiliza en entornos educativos para fines de investigación y enseñanza. Proporciona un ejemplo práctico para que los estudiantes aprendan sobre síntesis orgánica, mecanismos de reacción y las aplicaciones farmacéuticas de los compuestos químicos .
Mecanismo De Acción
Target of Action
It’s known that this compound can be hydrolyzed by certain bacterial strains, such as tsukamurella tyrosinosolvens e105 . This strain was isolated from soil samples using the compound as the sole carbon source .
Mode of Action
The compound undergoes enantioselective hydrolysis when acted upon by the bacterial strain E105 . This process involves the breaking of the ester bond in the compound, resulting in the formation of (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .
Biochemical Pathways
The hydrolysis of the compound by the bacterial strain e105 suggests that it may play a role in the metabolic pathways of this bacterium .
Pharmacokinetics
The compound’s hydrolysis by the bacterial strain e105 suggests that it can be metabolized by certain microorganisms .
Result of Action
The hydrolysis of Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate by the bacterial strain E105 results in the formation of (S)-2-(2-oxopyrrolidin-1-yl) butyric acid . This suggests that the compound can serve as a carbon source for certain bacteria and may influence their growth and metabolic activity .
Action Environment
The action of Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate is influenced by environmental factors such as temperature and pH. For instance, the hydrolysis activity of the bacterial strain E105 reaches its maximum after cultivation at 200 rpm and 30 °C for 36 hours . The optimal reaction temperature, initial pH, substrate concentration, and concentration of suspended cells were found to be 30 °C, 6.8, 10 and 30 g/l (DCW), respectively .
Propiedades
IUPAC Name |
ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)13(11-7-4-3-5-8-11)15-10-6-9-12(15)16/h3-5,7-8,13H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOPOWZATJTRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395549.png)
![Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1395550.png)


![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1395558.png)




